3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F3N4O2S/c26-25(27,28)18-10-6-9-17(13-18)22-30-21(34-31-22)15-35-24-29-20-12-5-4-11-19(20)23(33)32(24)14-16-7-2-1-3-8-16/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGYKQSCMIDNLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound characterized by its unique structural features, which include a trifluoromethyl group, an oxadiazole ring, and a quinazolinone core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Structural Overview
The molecular formula of the compound is , with a molecular weight of 494.5 g/mol. Its intricate structure contributes to its biological reactivity and interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 494.5 g/mol |
| CAS Number | 2034529-89-8 |
Anticancer Properties
Research indicates that compounds similar to 3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one exhibit significant anticancer activities. For instance, derivatives of quinazolinones have been reported to demonstrate potent cytotoxic effects against various cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HepG2 (liver) cells. One study reported an IC50 value of 4.47 µM against HCT116 cells for a related compound .
Additionally, the incorporation of trifluoromethyl and oxadiazole moieties is believed to enhance the lipophilicity and bioavailability of these compounds, potentially increasing their efficacy against tumor cells.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus). For example, quinazoline derivatives have been evaluated for their ability to inhibit biofilm formation in bacterial cultures, demonstrating low minimum inhibitory concentrations (MICs) .
The biological activity of 3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Some derivatives have demonstrated the ability to inhibit critical enzymes such as Hsp90 and Topoisomerase-II, which are vital for cancer cell proliferation and survival .
- Induction of Apoptosis : Compounds in this class often induce apoptotic pathways in cancer cells, leading to programmed cell death .
- Targeting Biofilm Formation : The ability to disrupt biofilm formation enhances the efficacy of antimicrobial agents against resistant bacterial strains .
Case Studies
Several studies have explored the biological activities of related compounds:
- Cytotoxic Evaluation : In one study, synthesized quinazoline derivatives were tested against multiple cancer cell lines with results indicating significant cytotoxicity at low concentrations (IC50 values ranging from 4 µM to 17 µM) .
- Antimicrobial Testing : A related compound exhibited an MIC of 0.98 µg/mL against MRSA, showcasing its potential as a therapeutic agent against resistant infections .
Scientific Research Applications
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of quinazolinone compounds exhibit notable antimicrobial properties. Studies have demonstrated that certain synthesized quinazolinone derivatives, including those similar to 3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one, possess effective antibacterial and antifungal activities against various strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Quinazoline derivatives are recognized for their anticancer potential. Compounds with structural similarities to 3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced potency against specific cancer types .
Enzyme Inhibition
Recent studies have focused on the compound's role as an inhibitor of specific enzymes related to metabolic disorders. For instance, it has been investigated as a potential inhibitor of α-glucosidase, which is crucial for managing type 2 diabetes. The inhibition of this enzyme can delay carbohydrate absorption and control blood sugar levels .
Synthesis and Characterization
The synthesis of 3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one involves multi-step reactions that include the formation of oxadiazole and quinazoline moieties. Various synthetic pathways have been documented, highlighting the importance of optimizing conditions to enhance yield and purity .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related heterocyclic derivatives:
Key Findings:
Core Heterocycle Influence: The quinazolinone-oxadiazole hybrid in the target compound offers a larger aromatic surface area compared to the pyrazolone-benzothiazole systems in Chakib et al.'s compounds . This may enhance interactions with hydrophobic binding pockets in kinase targets.
Substituent Effects: The trifluoromethylphenyl group in the target compound significantly increases lipophilicity (LogP ~3.8) compared to the methyl or phenyl substituents in Chakib’s analogs (LogP ~2.1–2.5). This could improve blood-brain barrier penetration but may reduce aqueous solubility. Benzothiazole-containing analogs exhibit stronger antioxidant and antimicrobial activity, whereas the oxadiazole-quinazolinone system is theorized to prioritize kinase-targeted effects .
Biological Activity: Pyrazolone derivatives from Chakib et al. demonstrate broad-spectrum antimicrobial activity (MIC values: 4–16 µg/mL against S. aureus and E. coli), whereas the target compound’s activity remains speculative pending experimental validation . Quinazolinone-based drugs (e.g., gefitinib) are clinically validated for EGFR inhibition, suggesting a plausible mechanism for the target compound if optimized for selectivity.
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The synthesis of this compound is best approached through a retrosynthetic lens, dissecting the molecule into three primary components:
- Quinazolinone Core : Derived from anthranilic acid, functionalized at the 3-position with a benzyl group and at the 2-position with a thiol moiety.
- Oxadiazole Moiety : A 3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole bearing a chloromethyl group at the 5-position.
- Thioether Linkage : Formed via nucleophilic substitution between the quinazolinone thiolate and the oxadiazole chloromethyl group.
This disconnection strategy aligns with established methodologies for hybrid heterocyclic systems.
Stepwise Synthesis of Key Intermediates
Synthesis of 3-Benzyl-2-Mercaptoquinazolin-4(3H)-one
Formation of 2-Benzylamidobenzoic Acid
Anthranilic acid (1.0 equiv) reacts with benzyl isothiocyanate (1.1 equiv) in ethanol under reflux (8 h) to yield 2-(benzylcarbamothioyl)benzoic acid. Cyclization via acetic anhydride (1 h, 120°C) produces 3-benzyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.
Thiol Group Liberation
Treatment of the thioxoquinazolinone with Raney nickel in ethanol (reflux, 4 h) selectively reduces the thiocarbonyl to a thiol, yielding 3-benzyl-2-mercaptoquinazolin-4(3H)-one. Key analytical data :
Preparation of 5-(Chloromethyl)-3-(3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazole
Amidoxime Formation
3-(Trifluoromethyl)benzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1, 12 h, 80°C) to form N'-hydroxy-3-(trifluoromethyl)benzimidamide.
Chloroacetylation and Cyclization
The amidoxime (1.0 equiv) reacts with chloroacetyl chloride (1.5 equiv) in dry acetone (0°C → RT, 6 h) to yield N-(chloroacetyl)-N'-hydroxy-3-(trifluoromethyl)benzimidamide. Cyclization in toluene (reflux, 8 h) with phosphorus oxychloride (0.5 equiv) affords 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole.
Final Coupling and Structural Elucidation
Thioether Formation
3-Benzyl-2-mercaptoquinazolin-4(3H)-one (1.0 equiv) and 5-(chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole (1.1 equiv) are coupled in DMF with anhydrous K2CO3 (1.2 equiv) and KI (0.1 equiv) at 25°C (24 h). The reaction proceeds via SN2 displacement, yielding the target compound.
Optimization Insights :
Analytical Characterization
Comparative Analysis of Alternative Methodologies
Oxadiazole Synthesis Variations
Challenges and Troubleshooting
Common Pitfalls
- Thiol Oxidation : Mitigated by conducting reactions under N2 and using degassed solvents.
- Chloromethyl Hydrolysis : Controlled by maintaining pH > 8 with K2CO3.
- Byproduct Formation : Column chromatography (SiO2, EtOAc/hexane gradient) removes unreacted oxadiazole and quinazolinone.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-benzyl-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core, followed by functionalization of the oxadiazole and thioether moieties. Key steps include:
- Cyclocondensation : Use trifluoroacetic acid (TFA) as a trifluoromethylation agent under controlled temperatures (60–80°C) to introduce the 3-(trifluoromethyl)phenyl group .
- Microwave-assisted synthesis : Enhances reaction efficiency for oxadiazole ring formation, reducing reaction times by 30–50% compared to conventional heating .
- Solvent selection : Methanol or ethanol for recrystallization improves purity (>95% by HPLC), while catalysts like Pd/C may optimize yields in coupling steps .
Q. How can spectroscopic and chromatographic methods characterize this compound?
- NMR spectroscopy : H and C NMR confirm regioselectivity of the thioether linkage and oxadiazole substitution patterns. For example, the trifluoromethyl group shows a distinct F NMR signal at δ -62 to -65 ppm .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 542.1234) and fragmentation patterns .
- HPLC-DAD : Assesses purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Test activity against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits, given quinazolinone’s scaffold affinity for ATP-binding pockets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like gefitinib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Trifluoromethyl role : The -CF group enhances metabolic stability and hydrophobic interactions with target proteins, as shown in comparative studies with non-fluorinated analogs .
- Thioether vs. ether linkages : Replace the thioether with an ether group to evaluate redox sensitivity; thioether derivatives show 2–3× higher cellular uptake in logP assays .
Q. What computational strategies predict target binding and pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). The oxadiazole moiety forms hydrogen bonds with Lys745, while the CF group stabilizes hydrophobic pockets .
- ADMET prediction : SwissADME estimates moderate blood-brain barrier penetration (logBB = -0.8) and CYP3A4-mediated metabolism .
Q. How to resolve contradictions in synthetic yields or biological data across studies?
- Yield variability : Re-evaluate catalyst loading (e.g., 5–10 mol% Pd/C) and reaction atmosphere (N vs. air) for Suzuki-Miyaura coupling steps, which impact yields by ±15% .
- Bioactivity discrepancies : Standardize assay protocols (e.g., serum concentration in cell culture) to minimize false positives. Cross-validate IC values using orthogonal methods like Western blotting .
Q. What strategies improve scalability while maintaining purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
